HIF inhibitor - 1000025-14-8

HIF inhibitor

Catalog Number: EVT-270955
CAS Number: 1000025-14-8
Molecular Formula: C15H11N3O4
Molecular Weight: 297.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HIF-1α inhibitor-1 is a HIF-1 alpha inhibitor.
Overview

Hypoxia-inducible factor inhibitors are compounds that target the hypoxia-inducible factor signaling pathway, primarily focusing on inhibiting the activity of hypoxia-inducible factor-1 alpha. This transcription factor plays a crucial role in cellular responses to low oxygen levels, regulating various genes involved in metabolism, angiogenesis, and cell survival. Overexpression of hypoxia-inducible factor-1 alpha is commonly associated with cancer progression, making it a significant therapeutic target.

Source

Recent studies have identified several classes of hypoxia-inducible factor inhibitors derived from both natural and synthetic sources. Notable compounds include small molecules and cyclic peptides that disrupt the function of hypoxia-inducible factor-1 alpha and its dimerization with hypoxia-inducible factor-1 beta. For example, KC7F2 is a small molecule identified as a potent inhibitor through high-throughput screening of a large chemical library . Additionally, cyclic peptide inhibitors such as cyclo-CLLFVY have been developed to specifically inhibit the heterodimerization of hypoxia-inducible factors .

Classification

Hypoxia-inducible factor inhibitors can be classified based on their mechanisms of action:

  • Transcriptional Inhibitors: Compounds that prevent the transcription of hypoxia-inducible factor target genes.
  • Translation Inhibitors: Agents that inhibit the synthesis of hypoxia-inducible factor proteins.
  • Dimerization Inhibitors: Molecules that disrupt the formation of the hypoxia-inducible factor heterodimer.
  • Stabilization Inhibitors: Compounds that promote the degradation of hypoxia-inducible factor proteins.
Synthesis Analysis

Methods

The synthesis of hypoxia-inducible factor inhibitors involves various chemical and biological techniques:

  • High-Throughput Screening: Libraries of compounds are screened using cell-based assays to identify potential inhibitors. For instance, a 10,000-membered natural product-like library was utilized to discover KC7F2 as an effective inhibitor .
  • Peptide Synthesis: Cyclic peptides are synthesized using solid-phase peptide synthesis techniques. The cyclic peptide cyclo-CLLFVY was identified through screening a library of cyclic hexapeptides .

Technical Details

The synthesis often includes:

  • Use of protecting groups during peptide synthesis to ensure correct folding and stability.
  • Incorporation of biotinylated derivatives for affinity purification and target identification.
Molecular Structure Analysis

Structure

Hypoxia-inducible factor inhibitors exhibit diverse molecular structures. For example:

  • KC7F2 features a central cystamine structure, which is critical for its inhibitory activity .
  • Cyclic Peptides like cyclo-CLLFVY possess a unique cyclic structure that facilitates binding to specific domains in hypoxia-inducible factor proteins .

Data

Structural analyses using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy can provide insights into the binding interactions between inhibitors and their targets.

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing these inhibitors often include:

  • Coupling Reactions: Essential for linking amino acids during peptide synthesis.
  • Oxidation-Reduction Reactions: These may be involved in modifying functional groups within small molecules to enhance their biological activity.

Technical Details

Reactions are typically monitored using chromatographic techniques to ensure purity and yield, with final products characterized by mass spectrometry or spectroscopy methods.

Mechanism of Action

Process

Hypoxia-inducible factor inhibitors function through several mechanisms:

  • Inhibition of Translation: Compounds like KC7F2 inhibit the translation process of hypoxia-inducible factor-1 alpha by affecting ribosomal activity or eukaryotic initiation factors .
  • Disruption of Dimerization: Cyclic peptides bind to specific domains in hypoxia-inducible factors, preventing their dimerization and subsequent transcriptional activity .

Data

Experimental data from luciferase reporter assays demonstrate the effectiveness of these inhibitors in reducing hypoxia-induced gene expression across various cell lines .

Physical and Chemical Properties Analysis

Physical Properties

Hypoxia-inducible factor inhibitors vary in their physical properties:

  • Solubility: Many small molecules exhibit varying degrees of solubility in aqueous solutions, impacting their bioavailability.

Chemical Properties

Chemical properties include:

  • Stability under physiological conditions.
  • Reactivity with biological targets, which is crucial for their efficacy.

Relevant data can be derived from stability studies and reactivity assessments performed during drug development.

Applications

Scientific Uses

Hypoxia-inducible factor inhibitors have significant applications in cancer research and therapy:

  • Cancer Treatment: By inhibiting tumor growth and metastasis through modulation of the hypoxic response, these compounds hold promise as therapeutic agents against solid tumors .
  • Research Tools: They serve as valuable tools for studying cellular responses to hypoxia and understanding the underlying mechanisms of tumor biology.

Properties

CAS Number

1000025-14-8

Product Name

HIF inhibitor

IUPAC Name

2-[[5-(4-cyanophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid

Molecular Formula

C15H11N3O4

Molecular Weight

297.26 g/mol

InChI

InChI=1S/C15H11N3O4/c16-6-9-1-3-10(4-2-9)11-5-12(19)14(17-7-11)15(22)18-8-13(20)21/h1-5,7,19H,8H2,(H,18,22)(H,20,21)

InChI Key

FUWDGRQRRUDDDA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)C2=CC(=C(N=C2)C(=O)NCC(=O)O)O

Solubility

Soluble in DMSO

Synonyms

HIF1α inhibitor-1; HIF 1α inhibitor 1; HIF-1α inhibitor-1

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=C(N=C2)C(=O)NCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.